molecular formula C26H30N2O2 B3070499 (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) CAS No. 1003886-07-4

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B3070499
CAS No.: 1003886-07-4
M. Wt: 402.5 g/mol
InChI Key: JPJXGGLYDTXDOC-GOTSBHOMSA-N
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Description

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a cyclohexane core with two oxazole rings attached, each bearing a benzyl group. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the substituents around the oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Oxazole Rings: The oxazole rings are introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Attachment of Benzyl Groups: The benzyl groups are attached via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole rings.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole rings to dihydrooxazole derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclohexane core and oxazole rings provide a rigid framework that can fit into the active sites of enzymes, while the benzyl groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole): The enantiomer of the compound with a different spatial arrangement.

    2,2’-(Cyclohexane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): A similar compound with methyl groups instead of benzyl groups.

    2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): A similar compound with phenyl groups instead of benzyl groups.

Uniqueness

(4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific stereochemistry and the presence of benzyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c1-4-10-20(11-5-1)16-22-18-29-24(27-22)26(14-8-3-9-15-26)25-28-23(19-30-25)17-21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXGGLYDTXDOC-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158028
Record name (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003886-07-4
Record name (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003886-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,4′S)-2,2′-Cyclohexylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Reactant of Route 2
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Reactant of Route 3
Reactant of Route 3
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Reactant of Route 4
Reactant of Route 4
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Reactant of Route 5
Reactant of Route 5
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Reactant of Route 6
(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

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